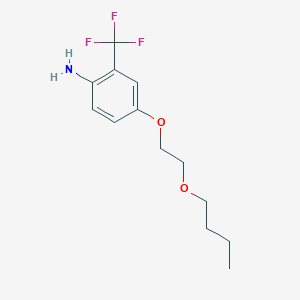
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline
Overview
Description
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline (4-BE-2-TFMA) is a synthetic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a sweet, fruity odor and is soluble in water and most organic solvents. 4-BE-2-TFMA has been studied for its potential use in pharmacology, biochemistry, and physiology, and is used in laboratory experiments to study the effects of various compounds on a variety of biological systems.
Scientific Research Applications
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline has been used in a variety of scientific research applications. In pharmacology, it has been used to study the effects of various compounds on the human body. In biochemistry, it has been used to study the effects of various compounds on the structure and function of proteins and enzymes. In physiology, it has been used to study the effects of various compounds on the behavior of cells.
Mechanism of Action
The exact mechanism of action of 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline is not completely understood. However, it is believed to interact with certain proteins and enzymes in the body, resulting in changes in their structure and function. It is also believed to interact with certain receptors in the body, resulting in changes in the behavior of cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline are not completely understood. However, it is believed to have a variety of effects on the body. In laboratory experiments, it has been shown to affect the expression of certain genes, resulting in changes in the production of proteins and enzymes. It has also been shown to affect the behavior of cells, resulting in changes in their growth and differentiation.
Advantages and Limitations for Lab Experiments
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective choice. It is also relatively non-toxic, making it a safe choice for use in experiments. However, it is important to note that 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline is not approved for human use and should only be used in laboratory experiments.
Future Directions
There are a number of potential future directions for 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline research. One potential direction is to study its potential therapeutic applications, such as its use as an anti-inflammatory or anti-cancer agent. Another potential direction is to study its potential use as a tool for drug delivery, such as its use in targeted drug delivery systems. Finally, further research is needed to better understand the biochemical and physiological effects of 4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline and its mechanism of action.
properties
IUPAC Name |
4-(2-butoxyethoxy)-2-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO2/c1-2-3-6-18-7-8-19-10-4-5-12(17)11(9-10)13(14,15)16/h4-5,9H,2-3,6-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSTNSJUYPZMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC(=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Butoxyethoxy)-2-(trifluoromethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]methanol](/img/structure/B1462177.png)

![7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1462182.png)
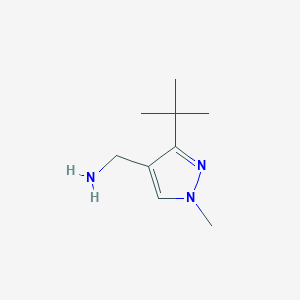
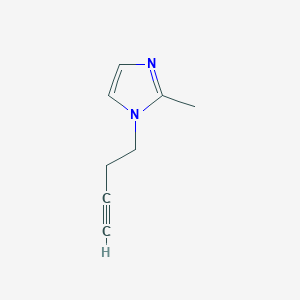

![4-(2-methoxyethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462187.png)

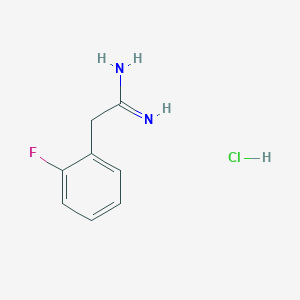
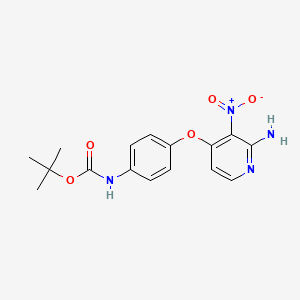
![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-ol](/img/structure/B1462193.png)


![N-[(2,4-dichlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462197.png)